molecular formula C13H20N2 B15265653 N-Cycloheptyl-6-methylpyridin-3-amine

N-Cycloheptyl-6-methylpyridin-3-amine

Cat. No.: B15265653
M. Wt: 204.31 g/mol
InChI Key: QAISHKSEKLFBSE-UHFFFAOYSA-N
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Description

N-Cycloheptyl-6-methylpyridin-3-amine is a chemical building block of high interest in organic and medicinal chemistry research. As an N-substituted derivative of 6-methylpyridin-3-amine, its structure combines a pyridine ring with a bulky cycloheptyl substituent, making it a valuable intermediate for constructing more complex molecules . The core 6-methylpyridin-3-amine scaffold is recognized for its versatile applications and is frequently employed as a key synthon in pharmaceutical research for the development of potential therapeutic agents . Furthermore, analogous pyridine amines are utilized in agrochemical research for the synthesis of novel crop protection agents . In material science, this compound can serve as a foundational unit for the synthesis of advanced materials, such as specialty polymers and coatings, due to its potential for further functionalization . Its role extends to heterocyclic synthesis, where it acts as a crucial precursor for constructing diverse and complex molecular architectures . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

N-cycloheptyl-6-methylpyridin-3-amine

InChI

InChI=1S/C13H20N2/c1-11-8-9-13(10-14-11)15-12-6-4-2-3-5-7-12/h8-10,12,15H,2-7H2,1H3

InChI Key

QAISHKSEKLFBSE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)NC2CCCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cycloheptyl-6-methylpyridin-3-amine can be achieved through a palladium-catalyzed Suzuki cross-coupling reaction. This method involves the reaction of 5-bromo-2-methylpyridin-3-amine with cycloheptylboronic acid under specific conditions . The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out at elevated temperatures, usually around 80-100°C, for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Cycloheptyl-6-methylpyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of halogenated pyridine derivatives.

Scientific Research Applications

N-cyclohexyl-6-methylpyridin-3-amine is a chemical compound with potential biological activities, especially in pharmacology. It has diverse applications in chemistry, biology, and industry.

Scientific Research Applications

  • Chemistry N-cyclohexyl-6-methylpyridin-3-amine serves as a building block in synthesizing complex organic molecules.
  • Biology This compound can be employed to study enzyme interactions and receptor binding. A study showed that the compound could effectively inhibit enzyme activity in vitro in a dose-dependent manner, showing potential for drug development for enzyme-related diseases. Receptor binding assays also indicate that this compound has a significant affinity for particular receptors implicated in inflammatory responses, suggesting it may be an anti-inflammatory agent.
  • Industry N-cyclohexyl-6-methylpyridin-3-amine is used in producing specialty chemicals and materials.

Chemical Reactions

N-cyclohexyl-6-methylpyridin-3-amine can undergo oxidation, reduction, and nucleophilic substitution reactions.

  • Oxidation The compound can be oxidized to create N-oxide derivatives using oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction Reduction reactions can convert the compound into different amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution The compound can participate in nucleophilic substitution reactions, where the cyclohexyl or methyl groups can be replaced by other functional groups, often involving reagents like sodium hydride or potassium tert-butoxide.

The products formed from these reactions are dependent on the specific reagents and conditions used.

Other Pyridine-Based Derivatives Applications

Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids produced novel pyridine derivatives with anti-thrombolytic and biofilm inhibition activities .

Potential Therapeutic Applications

Mechanism of Action

The mechanism of action of N-Cycloheptyl-6-methylpyridin-3-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships are essential to elucidate its mechanism of action.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features Reference ID
N-Cycloheptyl-6-methylpyridin-3-amine C₁₃H₂₀N₂ 204.31 Cycloheptyl, 6-methyl High lipophilicity due to 7-membered ring
N-(Cyclohexylmethyl)-6-methylpyridin-3-amine C₁₃H₂₀N₂ 204.31 Cyclohexylmethyl, 6-methyl Smaller cyclohexyl group; altered steric profile
6-Methylpyridin-3-amine C₆H₈N₂ 108.14 No alkyl chain substituent Planar structure; N–H···N hydrogen bonding in crystal lattice
N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine C₈H₁₀ClN₂ 170.63 Chloropyridinyl, methylamine Enhanced electronic effects from Cl substituent
6-Methoxy-N-{1-[4-(trifluoromethyl)phenyl]ethyl}pyridin-3-amine C₁₆H₁₆F₃N₂O 324.31 Methoxy, trifluoromethylphenyl Electron-withdrawing groups; potential pharmacological relevance
Key Observations:
  • Lipophilicity: The cycloheptyl group in the target compound increases lipophilicity compared to smaller cyclohexyl () or non-cyclic analogs (). This property may enhance membrane permeability in biological systems.
  • Electronic Effects : Chlorine () and trifluoromethyl () substituents alter electron density, which could modulate reactivity or metabolic stability.

Crystallographic and Hydrogen-Bonding Behavior

  • 6-Methylpyridin-3-amine (): Exhibits intermolecular N–H···N hydrogen bonding, stabilizing its crystal lattice. The methyl and amine groups deviate minimally from the pyridine plane (0.021–0.058 Å), preserving planarity.
  • This compound: No crystallographic data is available in the provided evidence, but steric bulk from the cycloheptyl group likely disrupts hydrogen-bonding networks observed in simpler analogs like .

Biological Activity

N-Cycloheptyl-6-methylpyridin-3-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in drug discovery, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular structure of this compound includes a cycloheptyl group attached to a 6-methylpyridin-3-amine framework. Its molecular formula is C12H16N2C_{12}H_{16}N_2 with a molecular weight of approximately 188.27 g/mol. The unique combination of a cyclic amine and a pyridine derivative contributes to its distinct chemical properties and biological activities, making it a candidate for therapeutic applications.

This compound's mechanism of action primarily involves interactions with specific biological targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.
  • Receptor Binding : It can bind to various receptors, influencing physiological responses.

Detailed studies on binding affinities and structure-activity relationships (SAR) are essential for elucidating its mechanisms further.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can effectively inhibit the growth of various bacterial strains. For example, its minimum inhibitory concentration (MIC) values against common pathogens are noteworthy:

Pathogen MIC (µg/mL)
Staphylococcus aureus64
Escherichia coli60
Streptococcus pneumoniae50

These results suggest that the compound could serve as a lead in developing new antimicrobial agents .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Preclinical models have demonstrated that it can reduce inflammation markers in rodents, indicating potential applications in treating inflammatory diseases .

Case Studies

  • Cancer Cell Line Studies :
    A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). The compound exhibited IC50 values in the micromolar range, showing promise as an anticancer agent. Flow cytometry analyses revealed that it induces apoptosis in these cells, suggesting its potential utility in cancer therapy .
  • Enzyme Interaction Studies :
    Research on enzyme interactions highlighted that this compound acts as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition was quantitatively assessed through enzyme assays, demonstrating significant potency compared to reference compounds.

Applications in Drug Discovery

This compound is being explored for various applications in drug discovery:

  • Pharmaceutical Development : Its unique structure makes it a valuable scaffold for designing novel drugs targeting specific receptors or enzymes.
  • Material Science : The compound is also being utilized in developing advanced materials due to its chemical properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-Cycloheptyl-6-methylpyridin-3-amine?

  • Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 6-methylpyridin-3-amine with cycloheptyl halides under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Purification often employs column chromatography with ethyl acetate/hexane gradients, as demonstrated in analogous pyridine derivative syntheses . Optimization of reaction time, temperature, and stoichiometry is critical to achieving yields >70%.

Q. How is the purity and structural identity of this compound confirmed experimentally?

  • Answer : Key techniques include:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify substitution patterns (e.g., methyl and cycloheptyl groups).
  • IR Spectroscopy : Peaks at ~3254 cm1^{-1} (N-H stretch) and ~1604 cm1^{-1} (aromatic C=C) confirm functional groups .
  • Mass Spectrometry : High-resolution MS validates molecular formula (e.g., [M+H]+^+ for C₁₃H₂₁N₂).

Q. What experimental approaches are used to determine the solubility of this compound in organic solvents?

  • Answer : A synthetic method is employed, where solubility is measured gravimetrically at controlled temperatures (298.15–343.55 K). Data is correlated using the modified Apelblat equation (lnx=A+B/(T+C)\ln x = A + B/(T + C)) to model temperature dependence, with root-mean-square deviations <5% ensuring reliability .

Advanced Research Questions

Q. How can researchers optimize low reaction yields in the synthesis of this compound?

  • Answer : Strategies include:

  • Catalytic Additives : Use of phase-transfer catalysts (e.g., TBAB) to enhance reactivity.
  • Microwave-Assisted Synthesis : Reducing reaction time and improving homogeneity.
  • Purification : Gradient elution in column chromatography (e.g., ethyl acetate:hexane from 1:4 to 1:1) to isolate the product efficiently .

Q. What crystallographic methods are suitable for resolving structural ambiguities in this compound?

  • Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is standard. Key parameters include:

  • Data Collection : Mo-Kα radiation (λ = 0.71073 Å) at 294 K.
  • Refinement : R-factor <0.06 and wR-factor <0.15 ensure accuracy. Hydrogen bonding networks (e.g., N–H···N interactions) are mapped to validate molecular packing .

Q. How should researchers address discrepancies between experimental solubility data and theoretical models?

  • Answer : Cross-validate using multiple models (e.g., Apelblat and λh equations). If deviations exceed 5%, reassess assumptions:

  • Non-Ideal Behavior : Account for solvent polarity and hydrogen bonding via Hansen solubility parameters.
  • Thermodynamic Analysis : Calculate dissolution enthalpy (ΔH) and entropy (ΔS) via van’t Hoff plots to identify outliers .

Q. What strategies are recommended for evaluating the pharmacological potential of this compound?

  • Answer : Leverage structural analogs (e.g., chroman derivatives) to hypothesize bioactivity. Conduct:

  • In Silico Screening : Molecular docking against target proteins (e.g., kinases) using PubChem-derived SMILES.
  • In Vitro Assays : Cytotoxicity testing (e.g., MTT assay) and SAR studies by modifying the cycloheptyl or pyridine moieties .

Q. How can hydrogen bonding interactions in the crystal lattice of this compound be analyzed quantitatively?

  • Answer : SCXRD data provides intermolecular distances (e.g., N–H···N = 2.8–3.0 Å). Software like Mercury (CCDC) visualizes packing diagrams, while Hirshfeld surface analysis quantifies interaction contributions (e.g., % H-bonding vs. van der Waals contacts) .

Methodological Notes

  • Data Correlation Example (Solubility) :

    SolventTemperature (K)Solubility (mg/mL)Apelblat Fit (%)
    Ethanol298.1512.42.1
    Acetone343.5545.63.8
  • Crystallographic Parameters :

    • R-factor : 0.057
    • Mean σ(C–C) : 0.004 Å
    • Hydrogen Bond Length : 2.89 Å .

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